Unveiling the Chemical Versatility of Azido-PEG5-acid: A Technical Guide
Unveiling the Chemical Versatility of Azido-PEG5-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG5-acid (N₃-PEG₅-COOH) is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a terminal azide group and a carboxylic acid separated by a five-unit polyethylene glycol (PEG) spacer, provides a versatile platform for covalently linking a wide array of molecules. This guide delves into the core chemical properties of Azido-PEG5-acid, offering a comprehensive overview of its reactivity and utility, supplemented with detailed experimental protocols and workflow visualizations to empower your research and development endeavors.
Core Chemical Properties and Specifications
Azido-PEG5-acid is a water-soluble molecule, a characteristic conferred by its hydrophilic PEG chain, which enhances its biocompatibility and utility in aqueous environments.[1][2][3][4][5] The azide and carboxylic acid functional groups exhibit distinct reactivity profiles, allowing for orthogonal or sequential conjugation strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₅N₃O₇ | |
| Molecular Weight | 335.36 g/mol | |
| CAS Number | 1425973-16-5 | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in water and common organic solvents (e.g., DMF, DMSO) | |
| Purity | Typically >95% | |
| Storage Conditions | Store at -20°C, protected from light and moisture |
Dual Reactivity: A Gateway to Diverse Applications
The chemical utility of Azido-PEG5-acid stems from its two terminal functional groups: the azide and the carboxylic acid. These groups can be selectively reacted to form stable covalent bonds with a variety of complementary functionalities.
The Azide Terminus: A Hub for "Click Chemistry"
The azide group (N₃) is a key player in the realm of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions. Specifically, the azide group of Azido-PEG5-acid can participate in:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular reaction involves the [3+2] cycloaddition between the azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole ring.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide to form a stable triazole.
These click chemistry reactions are instrumental in conjugating Azido-PEG5-acid to alkyne-modified proteins, peptides, nucleic acids, and small molecules.
The Carboxylic Acid Terminus: Forming Stable Amide Bonds
The carboxylic acid (-COOH) group provides a handle for conjugation to primary and secondary amines (-NH₂). This is typically achieved through the formation of an active ester intermediate, most commonly using carbodiimide chemistry.
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EDC/NHS Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, are used to convert the carboxylic acid into a more reactive NHS ester. This ester then readily reacts with amine-containing molecules to form a stable amide bond.
This method is widely employed for attaching Azido-PEG5-acid to lysine residues on proteins, amine-modified surfaces, and other amine-containing biomolecules.
Experimental Protocols
The following are detailed protocols for the key reactions involving Azido-PEG5-acid.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of Azido-PEG5-acid to an alkyne-containing molecule.
Materials:
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Azido-PEG5-acid
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Alkyne-containing molecule
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
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Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
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Degassing equipment (optional, but recommended)
Procedure:
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Preparation of Stock Solutions:
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Prepare a 10 mM stock solution of Azido-PEG5-acid in the reaction buffer.
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Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
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Prepare a 50 mM stock solution of CuSO₄ in water.
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Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
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Prepare a 50 mM stock solution of THPTA or TBTA in a compatible solvent (e.g., DMSO or water).
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Reaction Setup:
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In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in the reaction buffer.
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Add Azido-PEG5-acid to the reaction mixture (typically a 1.5 to 5-fold molar excess over the alkyne).
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Add the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 5 times the copper concentration.
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Add CuSO₄ to a final concentration of 0.1 to 1 mM.
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Vortex the mixture gently.
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Initiation and Incubation:
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Initiate the reaction by adding sodium ascorbate to a final concentration of 1 to 5 mM.
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Vortex the mixture gently.
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Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
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Purification:
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Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecules.
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Protocol 2: EDC/NHS Amide Bond Formation
This protocol outlines the conjugation of Azido-PEG5-acid to an amine-containing molecule.
Materials:
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Azido-PEG5-acid
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Amine-containing molecule
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
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Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
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Coupling Buffer (e.g., PBS, pH 7.2-8.0)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
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Desalting column (optional)
Procedure:
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Preparation of Reagents:
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Equilibrate all reagents to room temperature before use.
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Prepare a 10 mM stock solution of Azido-PEG5-acid in the Activation Buffer.
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Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in the Activation Buffer.
-
-
Activation of Carboxylic Acid:
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In a reaction tube, add the Azido-PEG5-acid solution.
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Add a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS to the Azido-PEG5-acid solution.
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Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
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-
Conjugation to Amine:
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Immediately after activation, add the activated Azido-PEG5-acid solution to the amine-containing molecule, which should be dissolved in the Coupling Buffer. The optimal molar ratio of the activated linker to the amine-containing molecule should be determined empirically, but a 10-20 fold molar excess of the linker is a common starting point.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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-
Quenching and Purification:
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Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubating for 15 minutes.
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Remove excess reagents and purify the conjugate using a desalting column, dialysis, or another suitable chromatographic method.
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Visualizing Workflows with Azido-PEG5-acid
The following diagrams, generated using the DOT language, illustrate common experimental workflows involving Azido-PEG5-acid.
Applications in Drug Development and Beyond
The unique properties of Azido-PEG5-acid make it a valuable tool in various research and development areas:
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Antibody-Drug Conjugates (ADCs): Azido-PEG5-acid can serve as a non-cleavable linker to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted cancer therapy.
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PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this linker can be used to connect a target protein-binding ligand to an E3 ligase-binding ligand.
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Bioconjugation: It is widely used for PEGylating proteins and peptides to improve their solubility, stability, and pharmacokinetic profiles.
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Nanotechnology and Materials Science: Azido-PEG5-acid can be used to functionalize the surfaces of nanoparticles, quantum dots, and other materials to enhance their biocompatibility and for targeted delivery applications.
References
- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. glpbio.com [glpbio.com]
